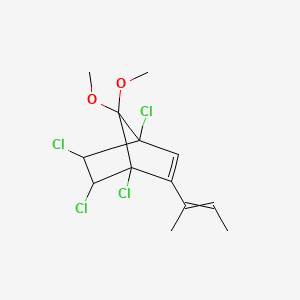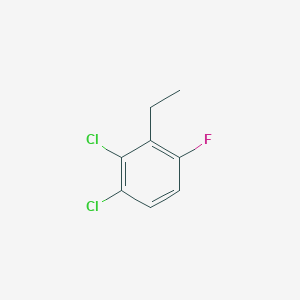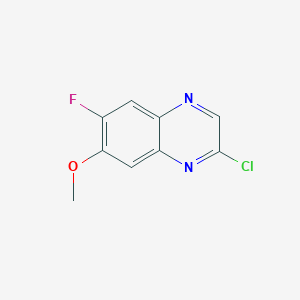
2-Chloro-6-fluoro-7-methoxyquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-fluoro-7-methoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to the quinoxaline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-7-methoxyquinoxaline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-6-fluoroaniline with 2-methoxybenzoyl chloride under acidic conditions to form the quinoxaline ring . The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-Chloro-6-fluoro-7-methoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinoxalines can be formed.
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxalines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 2-Chloro-6-fluoro-7-methoxyquinoxaline involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-Chloro-6-fluoroquinoxaline: Similar structure but lacks the methoxy group.
6-Methoxyquinoline: Contains a methoxy group but differs in the position of other substituents.
Fluoroquinolones: A class of compounds with similar fluorine substitution but different core structures
Uniqueness
2-Chloro-6-fluoro-7-methoxyquinoxaline is unique due to the specific combination of chlorine, fluorine, and methoxy groups on the quinoxaline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C9H6ClFN2O |
|---|---|
分子量 |
212.61 g/mol |
IUPAC名 |
2-chloro-6-fluoro-7-methoxyquinoxaline |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-8-3-7-6(2-5(8)11)12-4-9(10)13-7/h2-4H,1H3 |
InChIキー |
DRAYHDDXZOQRLH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)N=C(C=N2)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


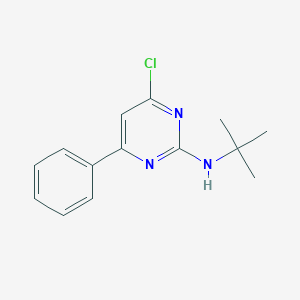

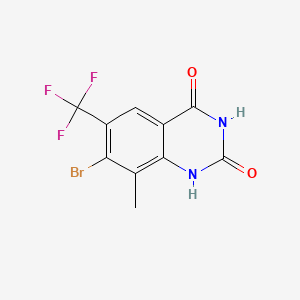
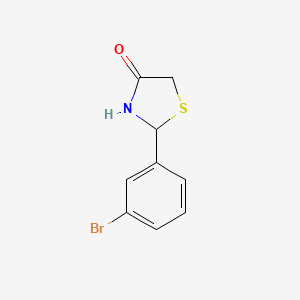
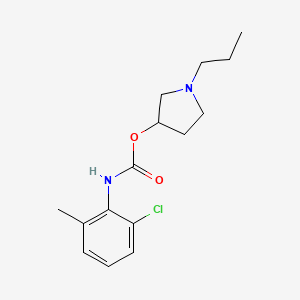
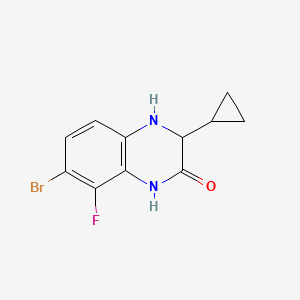
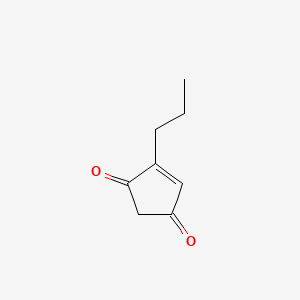

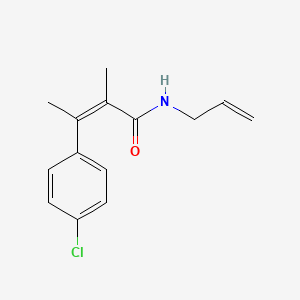
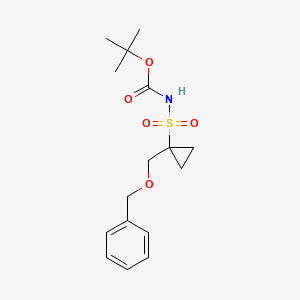
![Ethyl 6-formylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13940528.png)
![3-[2-ethyl-4-(N-hydroxycarbamimidoyl)-6-methyl-phenyl]-propionic acid tert-butyl ester](/img/structure/B13940548.png)
